molecular formula C7H8BrNO3S B13960798 6-bromo-2-Pyridinemethanol 2-methanesulfonate

6-bromo-2-Pyridinemethanol 2-methanesulfonate

Cat. No.: B13960798
M. Wt: 266.11 g/mol
InChI Key: PGEWFUSYGNQQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-Pyridinemethanol 2-methanesulfonate is a chemical compound with the molecular formula C7H8BrNO3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-Pyridinemethanol 2-methanesulfonate typically involves the bromination of 2-pyridinemethanol followed by the esterification with methanesulfonic acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-Pyridinemethanol 2-methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

6-Bromo-2-Pyridinemethanol 2-methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-Pyridinemethanol 2-methanesulfonate involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-pyridinemethanol: A closely related compound with similar chemical properties.

    6-Bromo-2-hydroxymethylpyridine: Another derivative of pyridine with comparable reactivity.

Uniqueness

6-Bromo-2-Pyridinemethanol 2-methanesulfonate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications.

Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

(6-bromopyridin-2-yl)methyl methanesulfonate

InChI

InChI=1S/C7H8BrNO3S/c1-13(10,11)12-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3

InChI Key

PGEWFUSYGNQQRK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=NC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.